![molecular formula C16H14ClN5O2 B15159556 Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- CAS No. 660851-02-5](/img/structure/B15159556.png)
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a urea backbone substituted with a 5-chloro-2-(cyclopropylmethoxy)phenyl group and a 5-cyanopyrazinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-(cyclopropylmethoxy)phenyl intermediate: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the desired intermediate.
Synthesis of the 5-cyanopyrazinyl intermediate: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with a suitable nitrile source under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanopyrazinyl groups enhances its binding affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[5-chloro-2-(2-cyclohexylethoxy)phenyl]-N’-(5-cyanopyrazinyl)
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
Uniqueness
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
660851-02-5 |
|---|---|
Molecular Formula |
C16H14ClN5O2 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-(5-cyanopyrazin-2-yl)urea |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-3-4-14(24-9-10-1-2-10)13(5-11)21-16(23)22-15-8-19-12(6-18)7-20-15/h3-5,7-8,10H,1-2,9H2,(H2,20,21,22,23) |
InChI Key |
WHSYXEUKLZRABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)NC(=O)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


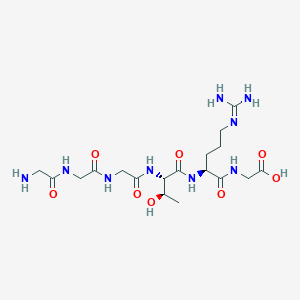
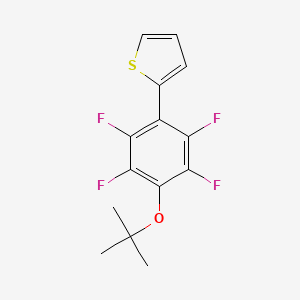
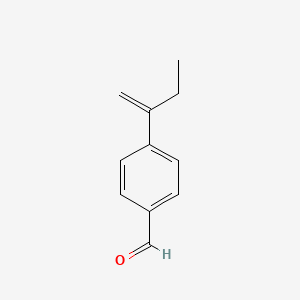
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)
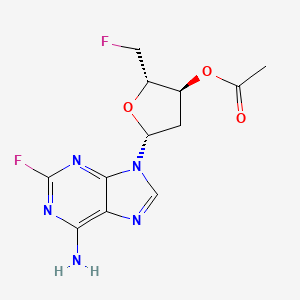
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
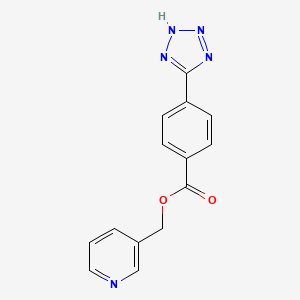
![4-[(Oxan-2-yl)oxy]-1,3-diphenylbut-2-en-1-one](/img/structure/B15159548.png)
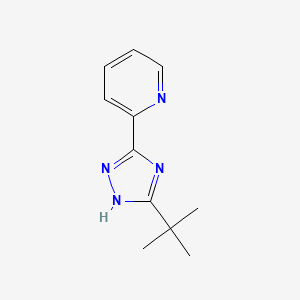
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)
